molecular formula C18H20ClNOS2 B4984854 N-{2-[(2-chlorobenzyl)thio]ethyl}-2-[(4-methylphenyl)thio]acetamide

N-{2-[(2-chlorobenzyl)thio]ethyl}-2-[(4-methylphenyl)thio]acetamide

Cat. No. B4984854
M. Wt: 365.9 g/mol
InChI Key: HVPNLTRFJIXCTM-UHFFFAOYSA-N
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Description

N-{2-[(2-chlorobenzyl)thio]ethyl}-2-[(4-methylphenyl)thio]acetamide, also known as CM-272, is a novel compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been synthesized and studied extensively, and its mechanism of action and physiological effects have been investigated in detail.

Mechanism of Action

N-{2-[(2-chlorobenzyl)thio]ethyl}-2-[(4-methylphenyl)thio]acetamide is a potent inhibitor of PRMTs, which are enzymes that catalyze the methylation of arginine residues in proteins. By inhibiting PRMTs, N-{2-[(2-chlorobenzyl)thio]ethyl}-2-[(4-methylphenyl)thio]acetamide can modulate the activity of various proteins that are involved in disease pathways. N-{2-[(2-chlorobenzyl)thio]ethyl}-2-[(4-methylphenyl)thio]acetamide has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.
Biochemical and Physiological Effects:
N-{2-[(2-chlorobenzyl)thio]ethyl}-2-[(4-methylphenyl)thio]acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the methylation of arginine residues in proteins, which can lead to changes in protein activity and function. N-{2-[(2-chlorobenzyl)thio]ethyl}-2-[(4-methylphenyl)thio]acetamide has also been shown to reduce the expression of inflammatory cytokines and chemokines, which can lead to a reduction in inflammation. In animal models, N-{2-[(2-chlorobenzyl)thio]ethyl}-2-[(4-methylphenyl)thio]acetamide has been shown to inhibit the growth of tumors and reduce the severity of autoimmune disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{2-[(2-chlorobenzyl)thio]ethyl}-2-[(4-methylphenyl)thio]acetamide is its potency and selectivity for PRMTs. This makes it a valuable tool for investigating the role of PRMTs in disease pathways. However, N-{2-[(2-chlorobenzyl)thio]ethyl}-2-[(4-methylphenyl)thio]acetamide can be toxic at high concentrations, which can limit its use in certain experiments. Additionally, N-{2-[(2-chlorobenzyl)thio]ethyl}-2-[(4-methylphenyl)thio]acetamide has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for the study of N-{2-[(2-chlorobenzyl)thio]ethyl}-2-[(4-methylphenyl)thio]acetamide. One area of research is the development of more potent and selective PRMT inhibitors. Another area of research is the investigation of the role of PRMTs in various disease pathways, including cancer and autoimmune disorders. Additionally, the therapeutic potential of N-{2-[(2-chlorobenzyl)thio]ethyl}-2-[(4-methylphenyl)thio]acetamide and other PRMT inhibitors should be further explored in animal models and clinical trials.
Conclusion:
In conclusion, N-{2-[(2-chlorobenzyl)thio]ethyl}-2-[(4-methylphenyl)thio]acetamide is a novel compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its mechanism of action and physiological effects have been investigated in detail, and it has been shown to have anti-inflammatory and anti-tumor properties. While there are limitations to its use in certain experiments, N-{2-[(2-chlorobenzyl)thio]ethyl}-2-[(4-methylphenyl)thio]acetamide remains a valuable tool for investigating the role of PRMTs in disease pathways. Further research is needed to fully understand the therapeutic potential of N-{2-[(2-chlorobenzyl)thio]ethyl}-2-[(4-methylphenyl)thio]acetamide and other PRMT inhibitors.

Synthesis Methods

The synthesis of N-{2-[(2-chlorobenzyl)thio]ethyl}-2-[(4-methylphenyl)thio]acetamide involves the reaction of 2-chlorobenzyl mercaptan with 4-methylphenyl chloroacetate in the presence of a base to form the intermediate compound. This intermediate compound is then reacted with N-(2-bromoethyl)acetamide in the presence of a base to yield N-{2-[(2-chlorobenzyl)thio]ethyl}-2-[(4-methylphenyl)thio]acetamide. The synthesis of N-{2-[(2-chlorobenzyl)thio]ethyl}-2-[(4-methylphenyl)thio]acetamide has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

N-{2-[(2-chlorobenzyl)thio]ethyl}-2-[(4-methylphenyl)thio]acetamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases, including cancer and autoimmune disorders. N-{2-[(2-chlorobenzyl)thio]ethyl}-2-[(4-methylphenyl)thio]acetamide has also been studied for its potential use as a chemical probe to investigate the role of protein arginine methyltransferases (PRMTs) in disease.

properties

IUPAC Name

N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNOS2/c1-14-6-8-16(9-7-14)23-13-18(21)20-10-11-22-12-15-4-2-3-5-17(15)19/h2-9H,10-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPNLTRFJIXCTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NCCSCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-2-[(4-methylphenyl)sulfanyl]acetamide

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